1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile, also known as BPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPC is a cyclic peptide that is structurally similar to the naturally occurring growth hormone-releasing peptide (GHRP). The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile is complex and not fully understood. It is known to bind to specific receptors in the brain, known as GHRP receptors, which are involved in the regulation of growth hormone release. 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile has also been shown to modulate the activity of other neurotransmitters, such as dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile has been shown to have a range of biochemical and physiological effects, including the promotion of cell growth and proliferation, the regulation of inflammation, and the modulation of the immune system. In addition to its neuroprotective effects, 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile has also been studied for its potential applications in wound healing, bone regeneration, and muscle repair.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile for lab experiments is its high purity and stability, which allows for precise dosing and accurate measurements of its effects. However, one limitation is that the compound can be difficult to synthesize and may require specialized equipment and expertise.
Future Directions
There are many potential future directions for research on 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile. One area of interest is in the development of novel therapeutic agents based on the structure of 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile, which may have improved efficacy and safety profiles. Another area of research is in the identification of new biological targets for 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile, which may lead to the discovery of new therapeutic applications. Finally, there is a need for further studies to elucidate the precise mechanisms of action of 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile and to optimize its dosing and administration for various medical conditions.
Synthesis Methods
The synthesis of 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile involves the reaction of 4-benzoylpiperazine with cyclohexanecarbonitrile. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and requires careful control of temperature and reaction conditions to ensure high yields and purity of the final product.
Scientific Research Applications
1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile has been extensively studied for its potential therapeutic applications in a range of medical conditions. One of the most promising areas of research is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile has been shown to have neuroprotective effects, promoting the survival of neurons and reducing inflammation in the brain.
properties
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)cyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c19-15-18(9-5-2-6-10-18)21-13-11-20(12-14-21)17(22)16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVSMWAVPNBMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203224 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.